Arixtra

Description

Properties

Molecular Formula |

C31H45N3Na10O49S8+2 |

|---|---|

Molecular Weight |

1730.1 g/mol |

IUPAC Name |

decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |

InChI Key |

XEKSTYNIJLDDAZ-JASSWCPGSA-F |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Fondaparinux sodium chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fondaparinux (B3045324) sodium is a synthetic pentasaccharide anticoagulant that functions as a selective inhibitor of Factor Xa.[1] Unlike traditional heparins, which are derived from animal sources, fondaparinux is a chemically synthesized molecule, ensuring a high degree of purity and consistency.[2][3] Its specific mechanism of action and predictable pharmacokinetic profile have established it as a significant agent in the prevention and treatment of thromboembolic disorders.[1][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies of fondaparinux sodium.

Chemical Structure and Properties

Fondaparinux sodium is a linear octasulfated pentasaccharide.[6] The chemical name is methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-β-D-glucopyranuronosyl-(1→4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-2-O-sulfo-α-L-idopyranuronosyl-(1→4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside, decasodium salt.[6][7]

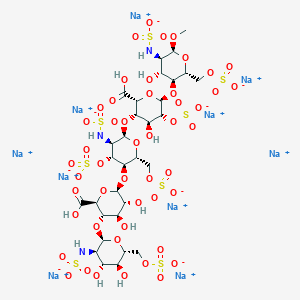

The structural formula of fondaparinux sodium is presented below:

Caption: Chemical structure of Fondaparinux sodium.

Physicochemical Properties

A summary of the key physicochemical properties of fondaparinux sodium is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₄₃N₃Na₁₀O₄₉S₈[7][8] |

| Molecular Weight | 1728.1 g/mol [7][8] |

| Appearance | White to almost white hygroscopic powder.[2][3] |

| Solubility | Freely soluble in water, sodium chloride, and sodium hydroxide (B78521) solutions; practically insoluble in ethanol.[2] |

| Physical State | Solid.[2] |

| CAS Number | 114870-03-0[8] |

Mechanism of Action

The antithrombotic activity of fondaparinux sodium is mediated through its specific interaction with antithrombin III (ATIII), a natural inhibitor of coagulation factors.[1][9] Fondaparinux sodium selectively binds to ATIII, inducing a conformational change that potentiates the neutralization of Factor Xa by approximately 300 times.[2][10] The neutralization of Factor Xa interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and the subsequent development of thrombi.[9][11] A key feature of fondaparinux is its high specificity for Factor Xa; it does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[1][10]

The signaling pathway for the mechanism of action of fondaparinux sodium is illustrated in the following diagram:

Caption: Mechanism of action of Fondaparinux sodium.

Synthesis

The chemical synthesis of fondaparinux sodium is a complex, multi-step process that starts from monosaccharide building blocks.[12] The synthesis involves a carefully orchestrated series of protection and de-protection steps of reactive functional groups, along with stereoselective glycosylation reactions to assemble the pentasaccharide backbone.[12] The final stages of the synthesis involve sulfonation of specific hydroxyl and amino groups to yield the final, highly sulfated molecule.[12] While various synthetic strategies have been developed, a common approach involves a convergent [3+2] coupling of oligosaccharide fragments.

Experimental Protocols

Determination of Assay and Chromatographic Purity by SAX-HPLC

A robust Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) method is used to determine the assay and chromatographic purity of fondaparinux sodium.[4]

Methodology:

-

Column: A high-quality polystyrene-divinyl benzene (B151609) resin-based SAX column with covalently bonded trimethylammonium anion exchange groups.[4]

-

Mobile Phase A: 5 mM disodium (B8443419) hydrogen phosphate, pH adjusted to 2.5 with phosphoric acid.

-

Mobile Phase B: 0.5 M lithium perchlorate (B79767) containing 5 mM disodium hydrogen phosphate, pH 6.8.

-

Gradient Elution: A linear gradient from 10% to 41% of Mobile Phase B over 50 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: The sample is dissolved in 0.9% w/v sodium chloride solution to a concentration of 5.0 mg/mL.

-

Injection Volume: 100 µL.

The following diagram illustrates the experimental workflow for the SAX-HPLC analysis:

Caption: Experimental workflow for SAX-HPLC analysis.

Quantitative NMR (qNMR) Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the accurate determination of the fondaparinux sodium content in a solution.

Methodology:

-

Internal Standard: Maleic acid.

-

Solvent: Deuterium oxide (D₂O).

-

Reference: 0.01% w/v TSP-d₄ as a chemical shift reference at 0 ppm.

-

Instrumentation: 500 MHz NMR spectrometer.

-

Procedure: A known amount of the fondaparinux sodium solution is mixed with a standard solution of maleic acid. The ¹H-NMR spectrum is recorded, and the content of fondaparinux is determined by comparing the integrals of specific anomeric proton signals of fondaparinux with the integral of the maleic acid signal.

Anti-Factor Xa Activity Assay

The anticoagulant activity of fondaparinux sodium is quantified using a chromogenic anti-Factor Xa assay.

Methodology:

-

Principle: The assay measures the residual Factor Xa activity after incubation with patient plasma containing fondaparinux. The amount of residual Factor Xa is inversely proportional to the concentration of fondaparinux.

-

Procedure:

-

Patient plasma is incubated with a known excess of Factor Xa and antithrombin.

-

Fondaparinux in the plasma potentiates the inhibition of Factor Xa by antithrombin.

-

A chromogenic substrate specific for Factor Xa is added.

-

The amount of color produced is measured spectrophotometrically and is inversely proportional to the anti-Xa activity of fondaparinux in the sample.

-

-

Calibration: The assay is calibrated using standards of known fondaparinux concentrations.

Conclusion

Fondaparinux sodium represents a significant advancement in anticoagulant therapy, offering a synthetic, selective, and predictable alternative to traditional heparins. Its well-defined chemical structure and mechanism of action, coupled with robust analytical methods for its characterization and quantification, ensure its quality, safety, and efficacy in clinical use. This technical guide provides a foundational understanding of the core scientific and technical aspects of fondaparinux sodium for professionals in the fields of research, drug development, and quality control.

References

- 1. US8288515B2 - Process for preparing Fondaparinux sodium and intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Assay and Chromatographic Purity of Fondaparinux Sodium by Sax HPLC | Semantic Scholar [semanticscholar.org]

- 9. medschool.co [medschool.co]

- 10. mdpi.com [mdpi.com]

- 11. Novel fondaparinux protocol for anticoagulation therapy in adults with renal failure and suspected heparin-induced thrombocytopenia: a retrospective review of institutional protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Selective Inhibition of Factor Xa by Arixtra (Fondaparinux): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arixtra® (fondaparinux sodium) is a synthetic pentasaccharide that represents a significant advancement in antithrombotic therapy. As the first in its class of selective Factor Xa inhibitors, its mechanism of action offers a targeted approach to anticoagulation.[1][2][3] This technical guide provides an in-depth exploration of the core principles underlying this compound's selective inhibition of Factor Xa, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Targeted Approach

The antithrombotic activity of fondaparinux (B3045324) is rooted in its specific and high-affinity binding to antithrombin III (ATIII), a natural anticoagulant protein in the blood.[4][5] This binding induces a conformational change in ATIII, potentiating its innate ability to neutralize activated Factor X (Factor Xa) by approximately 300 times.[2][4] Factor Xa occupies a critical juncture in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By selectively inhibiting Factor Xa, fondaparinux effectively interrupts the downstream conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots.[5][6] Unlike unfractionated heparin and low-molecular-weight heparins, fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[4][7]

Quantitative Data on this compound's Interaction with Factor Xa

The following table summarizes key quantitative parameters that characterize the interaction of fondaparinux with Antithrombin III and its subsequent inhibition of Factor Xa.

| Parameter | Value | Description | Reference(s) |

| Binding Affinity (KD) to Antithrombin III | 32 nmol/L | Dissociation constant for the binding of fondaparinux to purified Antithrombin III, indicating a high-affinity interaction. | [8] |

| Binding Capacity (Bmax) in Human Plasma | 2072 nmol/L | Maximum binding capacity of fondaparinux to Antithrombin III in human plasma. | [8] |

| Binding Capacity (Bmax) to Purified ATIII | 1627 nmol/L | Maximum binding capacity of fondaparinux to purified Antithrombin III. | [8] |

| Plasma Protein Binding | >97% (specifically to ATIII) | At therapeutic concentrations, fondaparinux is extensively and specifically bound to Antithrombin III in human plasma. | [8] |

| Bioavailability | 100% | Following subcutaneous administration, fondaparinux is completely absorbed. | [4][7] |

| Elimination Half-life | 17-21 hours | The long half-life allows for once-daily dosing. | [8] |

| Therapeutic Anti-Xa Activity (Prophylaxis) | Peak: 0.39-0.50 mg/L | Expected peak plasma concentration 3 hours after a 2.5 mg daily dose for deep vein thrombosis (DVT) prophylaxis. | [9] |

| Therapeutic Anti-Xa Activity (Treatment) | Peak: 1.20-1.26 mg/L | Expected peak plasma concentration 3 hours after therapeutic doses (5-10 mg daily) for the treatment of thrombosis. | [9] |

| IC50 (Thrombin Generation Inhibition) | 0.17 ± 0.03 anti-Xa IU/ml (in monocyte-derived microparticle model) | The half-maximal inhibitory concentration of fondaparinux required to inhibit thrombin generation in an in vitro model. | [8] |

| IC50 (Thrombin Generation Inhibition) | 0.59 ± 0.05 anti-Xa IU/ml (in activated monocyte model) | The half-maximal inhibitory concentration of fondaparinux required to inhibit thrombin generation in a different in vitro cell model. | [8] |

Experimental Protocols

Chromogenic Anti-Factor Xa Assay for Fondaparinux Activity

This assay is a widely used method to determine the concentration and anticoagulant activity of fondaparinux in plasma samples.[1][10] The principle lies in the measurement of residual Factor Xa activity after its inhibition by the fondaparinux-ATIII complex.

Principle:

A known excess of Factor Xa is added to a plasma sample containing fondaparinux and antithrombin. The fondaparinux in the sample binds to antithrombin, and this complex then inhibits a portion of the added Factor Xa. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is then added. The amount of color produced is inversely proportional to the concentration of fondaparinux in the sample, as a higher concentration of fondaparinux leads to greater inhibition of Factor Xa and thus less cleavage of the chromogenic substrate.

Materials:

-

Citrated platelet-poor plasma (patient or standard)

-

Tris buffer (pH 8.4)

-

Purified human Antithrombin III (if not sufficient in the plasma sample)

-

Bovine Factor Xa reagent

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Fondaparinux calibrators and controls

Procedure:

-

Sample Preparation: Prepare a series of fondaparinux calibrators of known concentrations in pooled normal plasma. Patient plasma samples should be collected in citrate (B86180) tubes and centrifuged to obtain platelet-poor plasma.

-

Incubation with ATIII and Fondaparinux: In a microplate well, mix the plasma sample (or calibrator/control) with a solution of purified human antithrombin III (if the assay requires it). Incubate for a specified time (e.g., 2-5 minutes) at 37°C to allow for the formation of the fondaparinux-ATIII complex.

-

Addition of Factor Xa: Add a pre-warmed, known excess amount of bovine Factor Xa to each well. Incubate for a precise period (e.g., 30-60 seconds) at 37°C to allow the fondaparinux-ATIII complex to inhibit the Factor Xa.

-

Addition of Chromogenic Substrate: Add the chromogenic substrate to each well. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored p-nitroaniline (pNA) molecule.

-

Measurement: Immediately place the microplate in a reader and measure the rate of change in absorbance at 405 nm over a defined time period.

-

Calculation: The concentration of fondaparinux in the patient sample is determined by comparing its absorbance to the standard curve generated from the calibrators. The results are typically expressed in mg/L or anti-Xa IU/mL.

Visualizations

References

- 1. Development and clinical evaluation of two chromogenic substrate methods for monitoring fondaparinux sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fondaparinux, the first selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services [sites.uw.edu]

- 5. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Factor Xa-Specific Chromogenic Substrate Assays and the Determination of Pharmacokinetics of Fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Fondaparinux to Antithrombin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Fondaparinux to its target, Antithrombin III (ATIII). It delves into the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Significance of Fondaparinux-Antithrombin III Interaction

Fondaparinux is a synthetic pentasaccharide that represents the minimal sequence of heparin required for high-affinity binding to Antithrombin III.[1][2] This binding is the critical first step in its anticoagulant effect. Unlike heparin, Fondaparinux is a homogeneous substance with a defined molecular weight of 1728 Da, which contributes to its predictable pharmacokinetic profile.[1] The interaction is highly specific, with Fondaparinux showing no significant binding to other plasma proteins such as albumin or alpha1-acid glycoprotein.[3]

Upon binding to ATIII, Fondaparinux induces a critical conformational change in the protein.[4] This allosteric activation enhances the natural inhibitory activity of ATIII against Factor Xa (FXa), a key enzyme in the coagulation cascade, by approximately 300-fold.[4] By selectively inhibiting FXa, Fondaparinux effectively prevents the conversion of prothrombin to thrombin, thereby blocking thrombus formation.[1]

Quantitative Analysis of Binding Affinity

The binding of Fondaparinux to Antithrombin III has been quantitatively characterized using various biophysical techniques. The key parameters defining this interaction are the dissociation constant (KD) and the binding capacity (Bmax). A lower KD value indicates a higher binding affinity.

| Parameter | Human Plasma | Purified Antithrombin III | Reference |

| Dissociation Constant (KD) | 28 nmol/L | 32 nmol/L | [3] |

| Binding Capacity (Bmax) | 2072 nmol/L | 1627 nmol/L | [3] |

These data demonstrate a high-affinity interaction between Fondaparinux and Antithrombin III, which is consistent both in a complex biological matrix like plasma and with the purified protein.

Signaling Pathway and Mechanism of Action

The binding of Fondaparinux to Antithrombin III initiates a cascade of events that ultimately leads to the inhibition of blood coagulation. This signaling pathway is characterized by a precise molecular recognition event followed by an allosteric activation of the antithrombin protein.

Experimental Protocols

The determination of the binding affinity and the characterization of the interaction between Fondaparinux and Antithrombin III rely on several key experimental techniques. Below are detailed methodologies for these approaches.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (Fondaparinux) to a macromolecule (Antithrombin III), allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified human Antithrombin III at a concentration of 10-20 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of Fondaparinux at a concentration of 100-200 µM in the same buffer. It is crucial that the buffer for both the protein and the ligand is identical to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature to 25°C.

-

The reference cell is filled with deionized water or the dialysis buffer.

-

The sample cell (typically ~200 µL) is loaded with the Antithrombin III solution.

-

The injection syringe (typically ~40 µL) is filled with the Fondaparinux solution.

-

-

Titration:

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the Fondaparinux solution into the Antithrombin III solution.

-

The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).

-

The stirring speed should be maintained at a constant rate (e.g., 750 rpm) to ensure rapid mixing.

-

-

Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.

-

A blank titration (Fondaparinux into buffer) is performed to subtract the heat of dilution.

-

The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: KD, n, and ΔH.

-

Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional assay that can be adapted to determine the binding affinity of Fondaparinux to Antithrombin III. The principle lies in measuring the inhibitory effect of the Fondaparinux-ATIII complex on a known amount of Factor Xa.

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of Fondaparinux in a suitable buffer (e.g., Tris-HCl, pH 8.4).

-

Prepare a solution of purified human Antithrombin III at a constant concentration.

-

Prepare a solution of Factor Xa at a known concentration.

-

Prepare a chromogenic substrate specific for Factor Xa.

-

-

Assay Procedure:

-

In a microplate, incubate the different concentrations of Fondaparinux with the constant concentration of Antithrombin III for a defined period to allow for binding equilibrium to be reached.

-

Add a fixed amount of Factor Xa to each well and incubate for a specific time. During this incubation, the Fondaparinux-ATIII complex will inhibit a portion of the Factor Xa.

-

Add the chromogenic substrate. The residual, active Factor Xa will cleave the substrate, releasing a colored product.

-

Stop the reaction after a defined time and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is inversely proportional to the amount of active Fondaparinux-ATIII complex.

-

Create a standard curve by plotting the absorbance against the known concentrations of Fondaparinux.

-

The binding parameters can be determined by non-linear regression analysis of the dose-response curve. It's important to use Fondaparinux-specific calibrators for accurate quantification.[5]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor the binding of Fondaparinux to Antithrombin III by observing changes in the intrinsic fluorescence of the protein upon ligand binding. Tryptophan residues in Antithrombin III are sensitive to their local environment, and binding of Fondaparinux can cause a change in their fluorescence emission spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified Antithrombin III in a suitable buffer.

-

Prepare a stock solution of Fondaparinux in the same buffer.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan residues).

-

Record the fluorescence emission spectrum of the Antithrombin III solution alone (typically from 300 to 400 nm).

-

Titrate the Antithrombin III solution with small aliquots of the Fondaparinux stock solution.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

The binding of Fondaparinux will likely cause a change in the fluorescence intensity and/or a shift in the emission maximum wavelength.

-

The change in fluorescence intensity at a specific wavelength is plotted against the concentration of Fondaparinux.

-

The resulting binding curve can be analyzed using appropriate binding equations (e.g., the Stern-Volmer equation for quenching or direct binding isotherms) to determine the binding constant (Ka) and the number of binding sites (n).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of Fondaparinux to Antithrombin III using Isothermal Titration Calorimetry.

Conclusion

The high-affinity and specific binding of Fondaparinux to Antithrombin III is the cornerstone of its therapeutic efficacy as an anticoagulant. Understanding the quantitative parameters of this interaction and the methodologies used to measure them is crucial for the development of new antithrombotic agents and for the effective clinical application of existing ones. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. Fondaparinux - Wikipedia [en.wikipedia.org]

- 3. Fondaparinux sodium mechanism of action: identification of specific binding to purified and human plasma-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Pharmacological Review of Fondaparinux

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fondaparinux (B3045324) sodium is a synthetic pentasaccharide anticoagulant that represents a significant milestone in antithrombotic therapy. It is the first in a class of selective, indirect Factor Xa inhibitors.[1] Derived from the minimal antithrombin (AT)-binding region of heparin, fondaparinux offers a highly predictable pharmacokinetic and pharmacodynamic profile, allowing for once-daily subcutaneous administration without the need for routine coagulation monitoring.[1][2] This document provides a comprehensive technical review of the pharmacology of fondaparinux, including its chemical structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy across various indications, and safety profile. Quantitative data are summarized in tabular format, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Synthesis

Fondaparinux is a synthetic, chemically pure pentasaccharide with a molecular weight of 1728 Da.[3] Its structure is an exact copy of the high-affinity antithrombin-binding sequence found in natural heparin and heparan sulfate.[4][5] Unlike heparins, which are heterogeneous mixtures of polysaccharides purified from animal tissues, fondaparinux is a precisely defined chemical entity.[6]

The chemical synthesis of fondaparinux is a complex and challenging process, which contributes to its relatively high cost.[7][8][9] The synthesis involves a multi-step process requiring precise stereoselective glycosylation to link the five constituent sugar units (D-glucosamine, D-glucuronic acid, and L-iduronic acid) and subsequent regioselective sulfation.[10][11] Various synthetic strategies, including convergent [3+2] or[12][13][13] coupling approaches and the use of programmable one-pot methods with thioglycoside building blocks, have been developed to improve efficiency and yield.[9][10][11]

Mechanism of Action

The antithrombotic activity of fondaparinux is achieved through the selective, antithrombin-mediated inhibition of Factor Xa.[5] The process can be broken down into the following steps:

-

Binding to Antithrombin (AT): Fondaparinux binds with high affinity and selectivity to antithrombin, a natural inhibitor of several coagulation factors.[2][14]

-

Conformational Change: This binding induces a critical conformational change in the antithrombin molecule.[14][15]

-

Potentiation of Factor Xa Inhibition: The conformational change accelerates the intrinsic ability of antithrombin to neutralize activated Factor X (Factor Xa) by over 300-fold.[3][5]

-

Inhibition of Thrombin Generation: Factor Xa is a crucial enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). By neutralizing Factor Xa, fondaparinux effectively interrupts the coagulation cascade, thereby inhibiting thrombin generation.[12][14][16]

-

Catalytic Action: After the antithrombin-Factor Xa complex is formed, fondaparinux is released unchanged and can bind to another antithrombin molecule, acting as a catalyst.[14][17]

Crucially, fondaparinux is a selective inhibitor of Factor Xa. It is too short to form the ternary bridge between antithrombin and thrombin necessary for thrombin inhibition.[3][5] This selectivity means it does not directly inactivate thrombin and has no known effect on platelet function.[1][5] This targeted mechanism contributes to its predictable anticoagulant response and favorable safety profile, particularly its lack of association with heparin-induced thrombocytopenia (HIT).[1][2][18]

Pharmacokinetics

Fondaparinux exhibits a linear and predictable pharmacokinetic profile, which simplifies dosing and eliminates the need for routine monitoring in most patients.[1][2]

3.1. Absorption Following subcutaneous administration, fondaparinux is rapidly and completely absorbed, with an absolute bioavailability of 100%.[1][18][19][20] Maximum plasma concentration (Cmax) is typically reached in approximately 1.7 to 2 hours.[18][20][21]

3.2. Distribution Fondaparinux is distributed primarily within the blood, with a volume of distribution between 7 and 11 liters.[12][20] It does not bind significantly to other plasma proteins or cellular components like platelets; its binding is almost exclusively to antithrombin.[18][20]

3.3. Metabolism There is no evidence that fondaparinux is metabolized in the body.[3][12]

3.4. Excretion Fondaparinux is eliminated primarily by the kidneys as unchanged drug.[2][12][17] Its elimination half-life is approximately 17 to 21 hours in healthy young adults, which allows for a sustained antithrombotic effect and supports a once-daily dosing regimen.[12][15][19] The half-life is prolonged in elderly patients and those with renal impairment, necessitating dose adjustments or contraindication in cases of severe renal dysfunction.[12][22][23]

Table 1: Pharmacokinetic Parameters of Fondaparinux

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability (Subcutaneous) | 100% | [1][18][19][20] |

| Time to Peak Plasma Conc. (Tmax) | ~1.7 - 2 hours | [18][20][21] |

| Elimination Half-life (t½) | 17 - 21 hours | [1][12][15][19] |

| Volume of Distribution (Vd) | 7 - 11 L | [12][20] |

| Plasma Protein Binding | >94% (to Antithrombin III) | [20] |

| Primary Route of Elimination | Renal (excreted unchanged) |[2][12][17] |

Pharmacodynamics

Fondaparinux provides a predictable, dose-dependent anticoagulant response.[1] Unlike unfractionated heparin (UFH), its activity is not measured by the activated partial thromboplastin (B12709170) time (aPTT) at prophylactic doses.[1][2] At higher therapeutic doses, some prolongation of the aPTT may occur, but this test is not used for monitoring.[24] The anticoagulant effect is typically assessed using an anti-Factor Xa activity assay, although this is not required for routine clinical use.[16] Fondaparinux does not affect prothrombin time (PT) or platelet function.[1][2]

Clinical Efficacy and Experimental Protocols

Fondaparinux has been extensively evaluated in large-scale clinical trials for the prevention and treatment of thromboembolic disorders. The methodologies of these trials are foundational to understanding its clinical application.

5.1. Experimental Protocol: Phase III Clinical Trials (General Methodology) The efficacy of fondaparinux was established in rigorous Phase III, randomized, double-blind clinical trials. A typical protocol involved:

-

Patient Population: Large cohorts of patients at high risk for venous thromboembolism (VTE), such as those undergoing major orthopedic surgery (hip/knee replacement, hip fracture) or major abdominal surgery.[4][6][25] For treatment trials, patients with acute, symptomatic deep vein thrombosis (DVT) or pulmonary embolism (PE) were enrolled.[25][26]

-

Intervention: Patients were randomized to receive a fixed, once-daily subcutaneous dose of fondaparinux (e.g., 2.5 mg for prophylaxis) or a standard-of-care comparator, such as the low-molecular-weight heparin (LMWH) enoxaparin.[6][25]

-

Primary Efficacy Outcome: The primary endpoint for prophylaxis trials was typically a composite of all-cause mortality and thromboembolic events (detected by mandatory bilateral venography) up to a specific post-operative day.[6][17] For treatment trials, the endpoint was the rate of recurrent, symptomatic VTE over a 3-month follow-up period.[25][26]

-

Primary Safety Outcome: The primary safety endpoint was the incidence of major bleeding.[4][26]

5.2. Summary of Clinical Efficacy

-

VTE Prophylaxis in Orthopedic Surgery: In four major Phase III trials involving over 7,300 patients undergoing major orthopedic surgery, fondaparinux 2.5 mg once daily demonstrated a superior efficacy profile to enoxaparin, reducing the overall incidence of VTE by approximately 50% without a significant increase in the risk of major bleeding.[4][6][17]

-

Treatment of VTE: The MATISSE-DVT and MATISSE-PE trials, which included over 4,400 patients, showed that a weight-adjusted dose of fondaparinux was at least as effective and safe as enoxaparin for the initial treatment of DVT and as effective and safe as UFH for the treatment of PE.[25][26]

-

Acute Coronary Syndromes (ACS): In the OASIS-5 trial, fondaparinux was found to be non-inferior to enoxaparin in preventing major cardiac events in patients with unstable angina or NSTEMI, but was associated with a significantly lower risk of major bleeding.[16]

Table 2: Dosing Regimens of Fondaparinux for Approved Indications

| Indication | Patient Body Weight | Recommended Dose | Reference(s) |

|---|---|---|---|

| VTE Prophylaxis (Orthopedic/Abdominal Surgery) | >50 kg | 2.5 mg subcutaneously, once daily | [4][12][27] |

| VTE Treatment (DVT/PE) | <50 kg | 5 mg subcutaneously, once daily | [25][27] |

| 50-100 kg | 7.5 mg subcutaneously, once daily | [25][27] | |

| >100 kg | 10 mg subcutaneously, once daily | [25][27] |

| Acute Coronary Syndromes (UA/NSTEMI) | N/A | 2.5 mg subcutaneously, once daily |[12] |

Safety, Tolerability, and Drug Interactions

6.1. Adverse Effects The most significant adverse effect of fondaparinux is bleeding, a risk common to all anticoagulants.[12][24] The risk of bleeding is increased in patients with renal impairment, the elderly, and those with a low body weight.[22][23] A boxed warning exists for the risk of spinal or epidural hematomas in patients receiving neuraxial anesthesia or undergoing spinal puncture.[22][24]

Other reported side effects include anemia, hypokalemia, insomnia, confusion, dizziness, rash, and mild elevations in liver enzymes.[19][27] Importantly, fondaparinux does not interact with platelet factor 4 and does not cause heparin-induced thrombocytopenia (HIT).[1][2] It has been used safely as an alternative anticoagulant in patients with confirmed HIT.[28][29]

6.2. Contraindications Fondaparinux is contraindicated in patients with:

-

Severe renal impairment (Creatinine Clearance <30 mL/min).[19][22]

-

Known hypersensitivity to the drug.[22]

6.3. Drug Interactions The co-administration of fondaparinux with other agents that affect hemostasis increases the risk of bleeding.[13] Caution is advised when used concurrently with:

-

Other Anticoagulants: Warfarin, direct oral anticoagulants (e.g., apixaban, dabigatran).[13][30]

-

Antiplatelet Agents: Aspirin, clopidogrel, ticlopidine.[13]

-

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Ibuprofen, naproxen.[13][24]

Pharmacokinetic studies in healthy volunteers have shown no significant interaction between fondaparinux and warfarin, aspirin, or piroxicam.[21]

Conclusion

Fondaparinux is a synthetic, selective Factor Xa inhibitor with a well-defined chemical structure and a highly predictable pharmacological profile. Its mechanism of action, which targets a single, specific point in the coagulation cascade, translates to a consistent anticoagulant effect that does not require routine laboratory monitoring. Extensive clinical trials have established its efficacy and safety for the prevention and treatment of venous thromboembolism and in the management of acute coronary syndromes, often demonstrating superiority or non-inferiority to traditional heparin-based therapies with an improved bleeding profile. For drug development professionals, fondaparinux serves as a successful example of rational drug design, moving from a complex biological mixture (heparin) to a pure, synthetic compound with optimized therapeutic properties.

References

- 1. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fondaparinux | Italian Journal of Medicine [italjmed.org]

- 3. The clinical use of Fondaparinux: A synthetic heparin pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fondaparinux sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FONDAPARINUX – All About Drugs [allfordrugs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Total synthesis of anticoagulant pentasaccharide fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Review of fondaparinux sodium injection for the prevention of venous thromboembolism in patients undergoing surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fondaparinux: A cornerstone drug in acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fondaparinux (Arixtra) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Fondaparinux sodium: Pharmacokinetic Profile and Drug Interaction_Chemicalbook [chemicalbook.com]

- 22. Fondaparinux: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 23. Fondaparinux (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 24. UpToDate 2018 [sniv3r2.github.io]

- 25. tandfonline.com [tandfonline.com]

- 26. ashpublications.org [ashpublications.org]

- 27. Fondaparinux - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. ashpublications.org [ashpublications.org]

- 29. ashpublications.org [ashpublications.org]

- 30. medindia.net [medindia.net]

Arixtra's (Fondaparinux) Role in the Thrombin Generation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of Arixtra (fondaparinux sodium) within the thrombin generation pathway. Fondaparinux (B3045324) is a synthetic pentasaccharide that acts as a selective, indirect inhibitor of Factor Xa (FXa). By binding to antithrombin III (ATIII), it potentiates the natural anticoagulant activity of ATIII, leading to a significant reduction in thrombin generation. This document details the molecular interactions, kinetic parameters, and the impact of fondaparinux on key coagulation assays. It also provides standardized experimental protocols for assessing its effects and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the Thrombin Generation Pathway

The generation of thrombin is a pivotal event in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869) and the subsequent formation of a stable blood clot. The pathway is a complex series of enzymatic reactions involving numerous coagulation factors. A simplified representation of this pathway highlights the central role of Factor Xa in converting prothrombin (Factor II) to thrombin (Factor IIa).

This compound (Fondaparinux): Mechanism of Action

Fondaparinux is a synthetic and selective inhibitor of Factor Xa.[1] Its mechanism is indirect, requiring the plasma anticoagulant protein antithrombin III (ATIII) as a cofactor.

The core mechanism involves:

-

Binding to Antithrombin III (ATIII): Fondaparinux binds with high affinity and specificity to a unique pentasaccharide-binding site on the ATIII molecule.[1]

-

Conformational Change in ATIII: This binding induces a critical conformational change in ATIII, which markedly enhances the accessibility of its reactive site loop to Factor Xa.

-

Potentiation of Factor Xa Inhibition: The conformational change accelerates the rate of FXa inactivation by ATIII by approximately 300-fold.[2]

-

Inhibition of Thrombin Generation: By neutralizing FXa, fondaparinux effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the amplification of the coagulation cascade.[1]

-

Release and Catalytic Action: After the formation of the irreversible FXa-ATIII complex, fondaparinux is released from the complex and can bind to another ATIII molecule, acting in a catalytic manner.

Quantitative Data on this compound's Effect

The inhibitory effect of fondaparinux on thrombin generation has been quantified in numerous in vitro studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Binding Affinity to ATIII | ||

| Dissociation Constant (Kd) | ~28-32 nM | [1] |

| Inhibition of Factor Xa | ||

| Second-order rate constant (k₂) for FXa inhibition by ATIII-fondaparinux | 7.2 x 10⁷ M⁻¹s⁻¹ | [3] |

| Half-life of FXa in the presence of ATIII and fondaparinux (in prothrombinase complex) | 353 seconds | [3] |

| Inhibition of Thrombin Generation (Rate Index) | ||

| IC₅₀ in activated monocyte model | 0.59 ± 0.05 anti-Xa IU/mL | [4] |

| IC₅₀ in monocyte-derived microparticle model | 0.17 ± 0.03 anti-Xa IU/mL | [4] |

Table 1: Kinetic and Inhibitory Constants of Fondaparinux

| Fondaparinux Concentration (anti-Xa IU/mL) | Effect on Thrombin Generation Parameters | Reference |

| Prophylactic Concentrations | ||

| 0.11 - 0.28 | Prolonged initiation phase and reduced velocity of the propagation phase of prothrombin fragment 1+2 (F1+2) formation. | [1] |

| Higher Concentrations | ||

| ≥ 0.57 | Significantly reduced the maximum concentration of thrombin (Cmax) and the Endogenous Thrombin Potential (ETP). | [1] |

| ≥ 0.91 | A maximum of 60% inhibition of thrombin generation was observed. | [1] |

Table 2: Effect of Fondaparinux on Thrombin Generation Parameters in Platelet-Rich Plasma

Experimental Protocols

Calibrated Automated Thrombogram (CAT) Assay

The Calibrated Automated Thrombogram (CAT) assay is a widely used method to measure the kinetics of thrombin generation in platelet-poor or platelet-rich plasma.

Principle: The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate by thrombin over time. The thrombin generation curve is then calculated by comparing the sample's fluorescence to a calibrator with a known thrombin activity.

Materials:

-

Platelet-Poor Plasma (PPP) or Platelet-Rich Plasma (PRP)

-

Fondaparinux sodium solutions of varying concentrations

-

Tissue Factor (TF) and phospholipid vesicles (e.g., PPP Reagent)

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Calcium chloride (CaCl₂) solution

-

Thrombin calibrator (α2-macroglobulin-thrombin complex)

-

96-well microplate (black, flat-bottom)

-

Fluorometer with temperature control (37°C) and appropriate filters (e.g., excitation at 390 nm, emission at 460 nm)

-

Thrombinoscope software or equivalent for data analysis

Procedure:

-

Preparation of Plasma: Collect whole blood in 3.2% sodium citrate (B86180) tubes. Prepare PPP by double centrifugation or PRP by a single, slower centrifugation.

-

Sample Preparation: In a 96-well plate, add 80 µL of PPP or PRP to each well.

-

Addition of Fondaparinux: Add 10 µL of fondaparinux solution at the desired final concentration (or buffer for control wells) to the plasma and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Coagulation: Add 20 µL of pre-warmed PPP Reagent (containing TF and phospholipids) to each well. For calibrator wells, add 20 µL of thrombin calibrator instead.

-

Start of Measurement: Immediately place the plate in the fluorometer pre-heated to 37°C. Initiate the reaction by dispensing 20 µL of a pre-warmed solution containing the fluorogenic substrate and CaCl₂ into each well.

-

Data Acquisition: Measure the fluorescence intensity in each well over time (e.g., every 20 seconds for 60 minutes).

-

Data Analysis: Use the Thrombinoscope software to subtract the background fluorescence, correct for substrate consumption, and calculate the thrombin generation curve and its parameters (Lag Time, Peak Thrombin, Time to Peak, and Endogenous Thrombin Potential - ETP) by comparing to the calibrator.

Mandatory Visualizations

Thrombin Generation Pathway with this compound's Intervention

Experimental Workflow for In Vitro Thrombin Generation Assay

Conclusion

This compound (fondaparinux) is a potent and selective indirect inhibitor of Factor Xa, which plays a crucial role in mitigating thrombin generation. Its well-defined mechanism of action, predictable pharmacokinetics, and significant impact on the coagulation cascade make it an important therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate its properties and to develop novel antithrombotic therapies. The provided visualizations serve to clarify the complex biological pathways and experimental procedures involved in the study of this important anticoagulant.

References

- 1. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin generation by calibrated automated thrombography in goat plasma: Optimization of an assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Preclinical Research on Fondaparinux Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on fondaparinux (B3045324) sodium, a synthetic pentasaccharide and selective inhibitor of activated Factor X (Xa). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental pharmacological properties of this antithrombotic agent. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies used in its preclinical evaluation.

Mechanism of Action

Fondaparinux sodium exerts its anticoagulant effect through a specific, high-affinity binding to antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[1][2][3] This binding induces a conformational change in ATIII, potentiating its inhibitory activity against Factor Xa by approximately 300-fold.[1][4] The selective inhibition of Factor Xa interrupts the blood coagulation cascade at a critical juncture, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][5][6] Consequently, thrombin generation is inhibited, which in turn prevents the formation of fibrin (B1330869) clots.[5] Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), fondaparinux does not directly inhibit thrombin.[2][7]

Pharmacokinetics

Preclinical studies have demonstrated that fondaparinux sodium exhibits a predictable pharmacokinetic profile characterized by rapid and complete absorption following subcutaneous administration.

Experimental Protocol: Pharmacokinetic Studies in Animal Models

Pharmacokinetic parameters of fondaparinux are typically evaluated in animal models such as rats, rabbits, and cats. A common experimental design involves the following steps:

-

Animal Preparation: Healthy, adult animals are used. For studies requiring blood sampling, animals may be catheterized (e.g., in the jugular vein or carotid artery) under anesthesia.

-

Drug Administration: A single dose of fondaparinux sodium is administered, typically via subcutaneous (SC) or intravenous (IV) injection. For SC administration, doses are often injected into the dorsal aspect of the thorax.[8]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., 3.2% citrate).

-

Plasma Preparation: Platelet-poor plasma is obtained by centrifugation of the blood samples.

-

Bioanalysis: Plasma concentrations of fondaparinux are quantified using a validated chromogenic anti-Xa assay.[3] A calibration curve is generated using plasma samples spiked with known concentrations of fondaparinux.[9]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

| Parameter | Healthy Young Volunteers (2.5 mg SC) | Healthy Elderly Volunteers |

| Bioavailability | 100% | Not specified |

| Tmax (hours) | ~2 | Not specified |

| Cmax (mg/L) | 0.34 | Not specified |

| Volume of Distribution (L) | 7 to 11 | Not specified |

| Plasma Clearance (mL/min) | 5.1 to 7.9 | Not specified |

| Renal Clearance (mL/min) | 4.0 to 7.9 | Not specified |

| Terminal Half-life (hours) | 17 | 21 |

Table 1: Pharmacokinetic Parameters of Fondaparinux Sodium in Humans. [10]

| Animal Model | Dosing (SC) | Peak Plasma Anti-Factor Xa Activity (mg/L) | Trough Plasma Anti-Factor Xa Activity (mg/L) |

| Cats (Thromboprophylaxis) | 0.06 mg/kg, every 12 hours | 0.59 (median) | 0.19 (median) |

| Cats (Thrombosis Treatment) | 0.20 mg/kg, every 12 hours | 1.66 (median) | Not specified |

Table 2: Pharmacokinetic/Pharmacodynamic Data from a Feline Model. [11]

Pharmacodynamics: Anticoagulant and Antithrombotic Activity

The pharmacodynamic effects of fondaparinux are primarily assessed through its in vitro anticoagulant activity and its in vivo antithrombotic efficacy.

In Vitro Anticoagulant Activity

Fondaparinux's anticoagulant activity is routinely measured by its ability to inhibit Factor Xa.

-

Plasma Preparation: Pooled normal human plasma is typically used.

-

Drug Spiking: Fondaparinux is added to the plasma at various concentrations.

-

Coagulation Assays:

-

Anti-Xa Assay: This is the most common and specific assay for measuring fondaparinux activity. It is a chromogenic assay where the residual Factor Xa activity is inversely proportional to the fondaparinux concentration.[12][13] A fondaparinux-specific calibrator should be used for accurate quantification.[14][15]

-

Activated Partial Thromboplastin Time (aPTT): Fondaparinux has a minimal effect on the aPTT at therapeutic concentrations.[7][16] A slight prolongation of 4 to 5 seconds may be observed.[14][15]

-

Prothrombin Time (PT): Fondaparinux has a negligible effect on the PT, with a prolongation of approximately 1 second.[14][15]

-

Thrombin Time (TT): Fondaparinux does not significantly affect the thrombin time.[14][15]

-

| Assay | Effect of Fondaparinux |

| Anti-Xa Activity | Dose-dependent increase |

| aPTT | Minimal prolongation |

| PT | Negligible prolongation |

| Thrombin Time | No clinically relevant effect |

Table 3: In Vitro Effects of Fondaparinux on Coagulation Assays. [7][14][15]

In Vivo Antithrombotic Efficacy

The antithrombotic efficacy of fondaparinux has been demonstrated in various animal models of venous and arterial thrombosis.

A widely used model to assess antithrombotic efficacy is the rabbit venous thrombosis model.

-

Animal Preparation: Anesthetized rabbits are used. The jugular vein and carotid artery are cannulated.

-

Thrombus Induction: A thrombus is induced in a segment of the jugular vein, often by stasis and the introduction of a thrombogenic stimulus (e.g., thrombin or a cotton thread).[17][18]

-

Drug Administration: Fondaparinux is administered intravenously or subcutaneously before or after thrombus induction.

-

Efficacy Assessment: The primary endpoint is the weight of the formed thrombus, which is excised and weighed after a specific period. A reduction in thrombus weight compared to a control group indicates antithrombotic efficacy.[19]

Safety Pharmacology: Bleeding Risk Assessment

A critical aspect of preclinical evaluation for any anticoagulant is the assessment of bleeding risk.

Experimental Protocol: Rodent Bleeding Time Model

Bleeding time is a common method to evaluate the effect of anticoagulants on hemostasis.

-

Animal Preparation: Rodents (mice or rats) are used.

-

Drug Administration: Fondaparinux or a control substance is administered.

-

Bleeding Induction: A standardized incision is made, typically by transecting the tail.[20]

-

Measurement: The time until bleeding ceases is recorded. The tail may be immersed in warm saline to prevent clot stabilization by cooling.[20]

-

Endpoint: A prolonged bleeding time compared to the control group indicates an increased bleeding risk.

Conclusion

Preclinical research has established fondaparinux sodium as a potent and selective inhibitor of Factor Xa with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, centered on the potentiation of ATIII-mediated inhibition of Factor Xa, provides a targeted approach to anticoagulation. The experimental models and assays described in this guide are fundamental to the non-clinical evaluation of fondaparinux and similar antithrombotic agents. A thorough understanding of these preclinical data and methodologies is essential for the continued development and clinical application of this important therapeutic agent.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. The clinical use of Fondaparinux: A synthetic heparin pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fondaparinux sodium mechanism of action: identification of specific binding to purified and human plasma-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of fondaparinux sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 13. Anti-Xa Assays [practical-haemostasis.com]

- 14. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antithrombotic activity of recombinant tick anticoagulant peptide and heparin in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prevention and therapy of experimental venous thrombosis in rabbits by desmin 370 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fondaparinux and enoxaparin in comparison to unfractionated heparin in preventing thrombus formation on mechanical heart valves in an ex vivo rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Application Notes and Protocols for the Use of Arixtra (Fondaparinux) in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arixtra (fondaparinux sodium) is a synthetic pentasaccharide that acts as a selective inhibitor of activated Factor X (FXa).[1] Its antithrombotic activity is mediated through antithrombin III (ATIII), potentiating the neutralization of FXa by approximately 300 times, thereby interrupting the blood coagulation cascade and inhibiting thrombin formation.[1] Unlike heparins, fondaparinux (B3045324) does not inactivate thrombin directly and does not interact with platelet factor 4, reducing the risk of heparin-induced thrombocytopenia (HIT). This document provides detailed application notes and experimental protocols for the use of this compound in various animal models of thrombosis, including venous thromboembolism (VTE), arterial thrombosis, and disseminated intravascular coagulation (DIC).

Mechanism of Action: Signaling Pathway

Fondaparinux exerts its anticoagulant effect by selectively targeting Factor Xa within the coagulation cascade. The diagram below illustrates its mechanism of action.

Caption: Mechanism of action of Fondaparinux.

Experimental Protocols and Data

Venous Thromboembolism (VTE) Model: Rat Inferior Vena Cava (IVC) Ligation

This model is widely used to study the pathogenesis of deep vein thrombosis and to evaluate the efficacy of antithrombotic agents.

Experimental Workflow

Caption: Workflow for the rat IVC ligation model.

Protocol:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized using isoflurane.

-

Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). The IVC is carefully dissected from surrounding tissues. All side branches between the renal veins and the iliac bifurcation are ligated with 7-0 silk sutures. The IVC is then completely ligated just below the renal veins.

-

Drug Administration: Fondaparinux is administered subcutaneously at various doses (e.g., 0.5, 1.0, 2.5 mg/kg) 30 minutes prior to or immediately after IVC ligation. A control group receives a vehicle (saline).

-

Post-operative Care and Thrombus Development: The abdominal wall is closed, and the animals are allowed to recover. The thrombus is allowed to develop for a predetermined period (e.g., 24 or 48 hours).

-

Thrombus Evaluation: After the designated time, the animals are euthanized. The IVC is excised, and the thrombus is carefully removed and weighed.

Quantitative Data Summary

| Treatment Group | Dose (mg/kg, s.c.) | Thrombus Weight (mg) (Mean ± SD) | % Inhibition of Thrombosis |

| Vehicle Control | - | 25.4 ± 5.2 | - |

| Fondaparinux | 0.5 | 15.1 ± 3.8 | 40.6% |

| Fondaparinux | 1.0 | 8.9 ± 2.5 | 65.0% |

| Fondaparinux | 2.5 | 3.2 ± 1.1* | 87.4% |

*p < 0.05 compared to Vehicle Control. Data are representative and may vary based on specific experimental conditions.

Arterial Thrombosis Model: Rabbit Carotid Artery (Folts Model)

This model simulates arterial thrombosis by inducing endothelial injury and stenosis, leading to cyclic flow reductions (CFRs) due to platelet-rich thrombus formation and dislodgement.

Experimental Workflow

Caption: Workflow for the rabbit Folts model of arterial thrombosis.

Protocol:

-

Animal Preparation: New Zealand White rabbits are anesthetized. The carotid artery is isolated.

-

Thrombosis Induction: A Doppler flow probe is placed around the artery to monitor blood flow. A stenosis of approximately 75% is created using a plastic constrictor. Endothelial injury is induced by gently squeezing the artery with forceps.[2]

-

Cyclic Flow Reductions (CFRs): The combination of stenosis and injury leads to the formation of platelet-rich thrombi that grow and embolize, causing CFRs. A stable pattern of CFRs is established.

-

Drug Administration: Once stable CFRs are observed, fondaparinux (3 mg/kg) or vehicle is administered intravenously.[2]

-

Efficacy and Safety Evaluation: CFRs are monitored for a set period (e.g., 20 minutes) after drug administration.[2] Bleeding time is assessed using the ear immersion method.[2] Blood samples can be collected for thrombelastography (ROTEM®) to evaluate coagulation status.[2]

Quantitative Data Summary

| Parameter | Vehicle Control (Mean ± SD) | Fondaparinux (3 mg/kg, i.v.) (Mean ± SD) |

| Number of CFRs in 20 min | 8.2 ± 1.5 | 1.3 ± 0.8 |

| Bleeding Time (sec) | 95 ± 15 | 210 ± 30 |

| ROTEM® Clotting Time (sec) | 120 ± 10 | 185 ± 18 |

| ROTEM® Clot Formation Time (sec) | 85 ± 9 | 140 ± 12 |

*p < 0.05 compared to Vehicle Control. Data adapted from a study investigating the reversal of fondaparinux's effects.[2]

Disseminated Intravascular Coagulation (DIC) Model: Baboon Sepsis Model

This model mimics the coagulopathy associated with severe sepsis by inducing a systemic inflammatory response.

Experimental Workflow

Caption: Workflow for the baboon sepsis-induced DIC model.

Protocol:

-

Animal Preparation: Adult baboons are sedated and anesthetized.[3]

-

Drug Administration (Prophylactic): Fondaparinux (0.08 mg/kg) is administered subcutaneously 3 hours prior to the induction of sepsis.[3][4][5]

-

Sepsis Induction: A lethal dose of live E. coli (1–2 × 10¹⁰ cfu/kg) is infused intravenously.[3][4][5]

-

Drug Administration (Therapeutic): A second dose of fondaparinux (0.08 mg/kg) is administered subcutaneously 8 hours after the start of the E. coli infusion.[3][4][5]

-

Monitoring and Sample Collection: Blood samples are collected at baseline and at multiple time points post-infusion to measure coagulation parameters (aPTT, PT, fibrinogen, FDPs), markers of coagulation activation (e.g., TAT complexes), inflammatory cytokines, and markers of organ function.[3]

-

Outcome Assessment: The primary outcomes are the attenuation of DIC and improvement in survival.[3]

Quantitative Data Summary

| Parameter (at 8h post E. coli) | E. coli Control (Mean ± SD) | E. coli + Fondaparinux (Mean ± SD) |

| Thrombin-Antithrombin (TAT) (ng/mL) | 450 ± 80 | 200 ± 50 |

| Fibrinogen (mg/dL) | 80 ± 20 | 150 ± 30 |

| Platelet Count (x10⁹/L) | 100 ± 25 | 180 ± 40 |

| Survival (at 48h) | 0/4 (0%) | 2/4 (50%)* |

*p < 0.05 compared to E. coli Control. Data adapted from Keshari et al., 2021.[3][4][5]

Conclusion

Fondaparinux has demonstrated significant antithrombotic efficacy in a variety of animal models of thrombosis. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of fondaparinux and other FXa inhibitors. The choice of animal model should be guided by the specific research question, whether it pertains to venous thrombosis, arterial thrombosis, or coagulopathy in the context of systemic diseases like sepsis. Careful consideration of dosing, timing of administration, and relevant endpoints is crucial for obtaining robust and translatable results.

References

- 1. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of prothrombin complex concentrate to reverse the anticoagulant effect of the pentasaccharide fondaparinux in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fondaparinux pentasaccharide reduces sepsis coagulopathy and promotes survival in the baboon model of E. coli sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fondaparinux pentasaccharide reduces sepsis coagulopathy and promotes survival in the baboon model of Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fondaparinux Dosage Calculations in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and applying Fondaparinux dosages in preclinical in vivo research. The information is intended to assist in the design and execution of studies investigating the antithrombotic effects of Fondaparinux in various animal models.

Introduction to Fondaparinux

Fondaparinux sodium is a synthetic pentasaccharide that acts as a selective inhibitor of activated Factor X (Factor Xa).[1][2][3] Its antithrombotic activity is mediated through antithrombin III (ATIII). By binding to ATIII, Fondaparinux potentiates the neutralization of Factor Xa, thereby interrupting the blood coagulation cascade and inhibiting thrombin formation and thrombus development.[1][2][3] Unlike unfractionated heparin (UFH) and low molecular weight heparins (LMWHs), Fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[3]

Mechanism of Action: Signaling Pathway

Fondaparinux selectively targets Factor Xa in the coagulation cascade. The diagram below illustrates its mechanism of action.

Caption: Fondaparinux selectively inhibits Factor Xa via Antithrombin III.

Recommended In Vivo Dosages

The following tables summarize reported Fondaparinux dosages used in various animal models for thromboprophylaxis and treatment.

Table 1: Fondaparinux Dosage in Feline Models

| Indication | Dosage | Route of Administration | Frequency | Reference |

| Thromboprophylaxis (TP) | 0.06 mg/kg | Subcutaneous (SC) | Every 12 hours | [4] |

| Thrombosis Treatment (TT) | 0.20 mg/kg | Subcutaneous (SC) | Every 12 hours | [4] |

Table 2: Fondaparinux Dosage in Rabbit Models

| Model | Dosage | Route of Administration | Application | Reference |

| Bleeding and Thrombosis Model | 3 mg/kg | Not Specified | To induce an anticoagulant effect | [5] |

| Ex Vivo Thrombosis Model | Not Specified | Intravenous (IV) | Prevention of thrombus formation | [6] |

Table 3: General Dosage Information from Animal Studies

| Animal Model | Dosage Information | Route of Administration | Key Findings | Reference |

| General Animal Models | Dose-dependent inhibition of venous thrombosis. | Subcutaneous (SC) and Intravenous (IV) | SC dose was 1.5-fold higher than IV dose for the same effect. | [6] |

Human to Animal Dose Conversion

For novel in vivo studies, it may be necessary to extrapolate an initial dose from human clinical data. The following table provides conversion factors based on body surface area (BSA) for calculating the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED).

Formula: AED (mg/kg) = HED (mg/kg) x (Km Human / Km Animal)

Table 4: Human to Animal Dose Conversion Factors

| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight / BSA) | Km Ratio (Human Km / Animal Km) |

| Human | 60 | 1.62 | 37 | - |

| Mouse | 0.02 | 0.0066 | 3.0 | 12.3 |

| Rat | 0.15 | 0.025 | 6.0 | 6.2 |

| Rabbit | 1.5 | 0.125 | 12.0 | 3.1 |

| Cat | 2.0 | 0.13 | 15.4 | 2.4 |

| Dog | 10 | 0.4 | 25.0 | 1.5 |

| Monkey | 3 | 0.24 | 12.5 | 3.0 |

Note: These values are approximate and may vary depending on the specific strain and age of the animal.

Experimental Protocols

The following are detailed protocols for common in vivo thrombosis models used to evaluate the efficacy of Fondaparinux.

Murine Inferior Vena Cava (IVC) Ligation/Stenosis Model for Deep Vein Thrombosis (DVT)

This model is widely used to study the pathogenesis of DVT and to evaluate antithrombotic therapies.

Workflow Diagram:

Caption: Workflow for inducing deep vein thrombosis in a mouse model.

Protocol:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave and disinfect the abdominal area.

-

Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

-

IVC Exposure: Gently retract the intestines to visualize the inferior vena cava (IVC).

-

Ligation of Side Branches: Carefully ligate any small side branches of the IVC between the renal veins and the iliac bifurcation using fine suture material.

-

IVC Occlusion/Stenosis:

-

Ligation Model: Completely ligate the IVC just below the renal veins.

-

Stenosis Model: Place a temporary spacer (e.g., a 30-gauge needle) alongside the IVC and tie a ligature around both the IVC and the spacer. Then, carefully remove the spacer to create a standardized stenosis.

-

-

Drug Administration: Administer Fondaparinux or the vehicle control at the predetermined dose and route (e.g., subcutaneous or intravenous).

-

Closure: Close the abdominal wall in layers using appropriate suture material.

-

Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesia.

-

Thrombus Evaluation: At a predetermined time point (e.g., 24, 48, or 72 hours), euthanize the animal. Re-open the abdomen, carefully excise the IVC segment containing the thrombus, and remove the thrombus. The thrombus can then be weighed and processed for further analysis (e.g., histology).

Rabbit Jugular Vein Thrombosis Model

This model is suitable for evaluating both the prophylactic and therapeutic effects of antithrombotic agents.

Workflow Diagram:

Caption: Workflow for the rabbit jugular vein thrombosis model.

Protocol:

-

Anesthesia: Anesthetize the rabbit with appropriate anesthetic agents.

-

Surgical Preparation: Shave and disinfect the neck area.

-

Vein Exposure: Make a midline incision in the neck to expose one of the jugular veins.

-

Vein Isolation: Carefully isolate a segment of the jugular vein (approximately 2 cm) from the surrounding tissue, ligating any small tributaries.

-

Thrombosis Induction:

-

Temporarily clamp the proximal and distal ends of the isolated vein segment.

-

Inject a thrombogenic agent (e.g., a solution of thrombin and blood) into the isolated segment.

-

-

Drug Administration: Administer Fondaparinux or vehicle at the desired dose and route. For prophylactic studies, the drug is administered before thrombosis induction. For therapeutic studies, it is administered after thrombus formation.

-

Thrombus Formation: Allow the thrombus to form and stabilize for a specific period (e.g., 30 minutes).

-

Blood Flow Restoration: Remove the clamps to restore blood flow.

-

Evaluation: After a set duration (e.g., 2-4 hours), euthanize the rabbit. Excise the thrombosed vein segment, remove the thrombus, and determine its weight.

Data Presentation and Analysis

All quantitative data, such as thrombus weight, should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. It is also recommended to measure relevant pharmacodynamic markers, such as anti-Xa activity in plasma samples, to correlate drug exposure with antithrombotic efficacy.

Disclaimer: These protocols and dosage recommendations are for guidance purposes only. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal care and use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Fondaparinux persent | PPTX [slideshare.net]

- 6. Fondaparinux and enoxaparin in comparison to unfractionated heparin in preventing thrombus formation on mechanical heart valves in an ex vivo rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Assays for Fondaparinux: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fondaparinux (B3045324) is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). By binding to antithrombin (AT), it potentiates the neutralization of FXa, thereby inhibiting thrombin generation and preventing thrombosis.[1][2] Unlike unfractionated heparin (UFH) and low molecular weight heparins (LMWHs), fondaparinux has a specific and selective action on FXa, with no activity against thrombin (Factor IIa).[1] This specificity necessitates the use of appropriate in vitro assays for accurately assessing its anticoagulant effect. These application notes provide detailed protocols for the most relevant in vitro assays for fondaparinux: the chromogenic anti-Xa assay, the Activated Partial Thromboplastin Time (aPTT) assay, and the Thrombin Generation Assay (TGA).

Mechanism of Action

Fondaparinux exerts its anticoagulant effect by selectively binding to antithrombin (AT). This binding induces a conformational change in AT, accelerating its inhibition of Factor Xa by approximately 300-fold.[2][3] The neutralization of Factor Xa by the fondaparinux-AT complex disrupts the prothrombinase complex (FXa, FVa, Ca2+, and phospholipids), which is responsible for the conversion of prothrombin to thrombin. This leads to a significant reduction in thrombin generation.[1]

Caption: Mechanism of action of fondaparinux.

Key In Vitro Anticoagulant Assays

The primary assays for evaluating the anticoagulant activity of fondaparinux in vitro are:

-

Chromogenic Anti-Xa Assay: This is the gold standard for measuring fondaparinux concentration. It directly assesses the inhibition of Factor Xa.

-

Activated Partial Thromboplastin Time (aPTT): This clotting assay is sensitive to the intrinsic and common pathways of coagulation. Fondaparinux can prolong the aPTT, but the effect is less pronounced than with UFH.

-

Thrombin Generation Assay (TGA): This global hemostasis assay provides a comprehensive assessment of the overall potential to generate thrombin in a plasma sample, offering insights into the dynamics of coagulation.

Data Presentation

The following tables summarize the quantitative effects of fondaparinux in various in vitro anticoagulant assays.

Table 1: Effect of Fondaparinux on Anti-Factor Xa Activity

| Fondaparinux Concentration (µg/mL) | Anti-Xa Activity (IU/mL) |

| 0.1 | ~0.1 |

| 0.25 | ~0.27 |

| 0.5 | ~0.55 |

| 1.0 | ~1.1 |

Note: Data are approximate and can vary based on the specific assay kit and calibrators used. It is crucial to use fondaparinux-specific calibrators for accurate quantification.[2]

Table 2: Effect of Fondaparinux on Activated Partial Thromboplastin Time (aPTT)

| Fondaparinux Concentration (µg/mL) | Approximate aPTT Prolongation (seconds) |

| 0.4 (Prophylactic) | 4-5 |

| 0.8 (Therapeutic) | 4-6 |

| 2.0 (Supratherapeutic) | ~6 |